Neomycin sulfate

説明

Neomycin sulfate is an aminoglycoside antibiotic obtained from the metabolic products of the actinomycete Streptomyces fradiae . It is effective against gram-positive and gram-negative bacteria . It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .

Synthesis Analysis

Neomycin is naturally produced by the bacterium Streptomyces fradiae . The entire natural neo cluster was cloned from Streptomyces fradiae CGMCC 4.576 by φBT1 integrase-mediated site-specific recombination . The rational reconstruction of the neo cluster was performed by using λ-Red-mediated PCR targeting for improving neomycin production .Molecular Structure Analysis

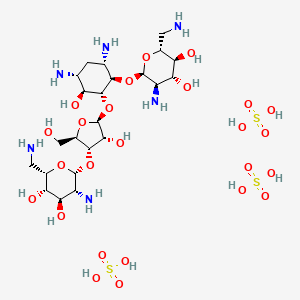

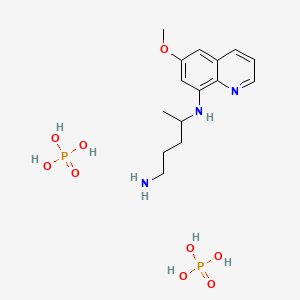

The molecular formula of Neomycin sulfate is C23H46N6O13 . The molecular weight is 712.72 .Chemical Reactions Analysis

In acid medium, neomycin sulfate could react with trypan red to form ion-association complexes . The metal neomycin complexes can be formulated as [M (Neom)(H2O)m Cln].xH2O .Physical And Chemical Properties Analysis

Neomycin sulfate is hygroscopic . It is gradually degraded on exposure to a humid atmosphere, the decomposition being faster at higher temperatures . The solubility of Neomycin sulfate in water is 100 mg/mL .科学的研究の応用

Inhibition of Phospholipase C

Neomycin sulfate has been found to inhibit Phospholipase C activity by binding to inositol phospholipids. This inhibition can be significant in the study of signal transduction pathways where Phospholipase C plays a key role .

Antimicrobial Activity Enhancement

Research has been conducted on developing a Kolliphor-407 P-based gel containing Neomycin sulfate loaded in solid lipid nanoparticles (SLNs). This formulation aims to enhance the antimicrobial activity of Neomycin sulfate, which could lead to improved treatment options .

Prophylactic and Therapeutic Agent Against Respiratory Viruses

Neomycin sulfate has shown promise as a prophylactic and therapeutic agent against respiratory viruses like influenza A and SARS-CoV-2. Intranasal administration in murine models induced interferon-stimulated gene (ISG) expression, which is independent of microbiota and interferon activation .

Fermentation Process in Antibiotic Biosynthesis

Neomycin is biosynthesized by Streptomyces fradiae through fermentation. Neomycin sulfate plays a role in this process, and understanding its function can lead to improved yields and production methods .

Broad Spectrum Antibiotic

As a broad-spectrum antibiotic, Neomycin sulfate is widely used to inhibit Gram-negative and Gram-positive bacteria. Its potency and applications are continually being improved through various research methodologies .

作用機序

Target of Action

Neomycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunits of susceptible bacteria . These subunits play a crucial role in the protein synthesis machinery of bacteria, making them an effective target for neomycin sulfate .

Mode of Action

Neomycin sulfate exerts its bactericidal effects by binding to the 30S ribosomal subunits of susceptible bacteria . This binding disrupts the translational machinery of bacterial protein synthesis, preventing the normal initiation of bacterial translation where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation . This disruption in protein synthesis is detrimental to the survival of bacteria .

Biochemical Pathways

Neomycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it inhibits the formation of the initiation complex in the protein synthesis pathway, leading to errors in the transcription of genetic codes . This results in the production of non-functional or toxic peptides, which ultimately leads to bacterial cell death .

Pharmacokinetics

Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small fraction that is absorbed is rapidly distributed in the tissues and is excreted by the kidney . This poor absorption from the gastrointestinal tract and rapid excretion by the kidney limit the bioavailability of neomycin sulfate, making it primarily effective against infections in the gastrointestinal tract .

Result of Action

The primary result of neomycin sulfate’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, neomycin sulfate prevents bacteria from producing essential proteins, leading to their death . This makes neomycin sulfate effective against both gram-positive and gram-negative organisms .

Action Environment

The action of neomycin sulfate can be influenced by environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of neomycin sulfate . Additionally, the pH and ion concentration of the environment can affect the stability and activity of neomycin sulfate . .

Safety and Hazards

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUARAINLGYMG-JGMIRXPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H52N6O25S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016143 | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neomycin sulfate | |

CAS RN |

4146-30-9, 28002-70-2 | |

| Record name | Framycetin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin B sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)